Cas no 1072145-33-5 (ERRα antagonist-1)

Err α Antagonist-1 (compound a) is a selective, high affinity estrogen related receptor α (ERR α) Antagonists Err α Antagonist-1 inhibits err α With proliferator activated receptors γ Coactivator 1 α (PGC-1 α) And PGC-1 β The IC50 values were 170 nm and 180 nm, respectively Err α Antagonist-1 does not inhibit err β Or err γ With PGC-1 α And PGC-1 β Interaction of coactivators, nor did it inhibit er α Or er β With PGC-1 α Or SRC-1 interaction
ERRα antagonist-1 structure
ERRα antagonist-1 structure
Product Name:ERRα antagonist-1
CAS No:1072145-33-5
Molecular Formula:C21H19N3S2
Molecular Weight:377.5257
MDL:MFCD17676143
CID:1040185

ERRα antagonist-1 Properties

Names and Identifiers

    • N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
    • AK-88179
    • ANW-67483
    • CTK8C1944
    • KB-258136
    • N-(11H-dibenzo[1,2-a:1',2'-e][7]annulen-11-yl)-3-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-thiazolidin-2-imine
    • C21H19N3S2
    • (Z)-N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
    • 1518AA
    • (2Z)
    • ERR
    • A antagonist-1
    • ERRα antagonist-1
    • MDL: MFCD17676143
    • InChIKey: OWLQZFQCFCNPKV-LNVKXUELSA-N
    • Inchi: 1S/C21H19N3S2/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)23-21-24(12-14-26-21)20-22-11-13-25-20/h1-10,19H,11-14H2/b23-21-
    • SMILES: S1C([H])([H])C([H])([H])N(C2=NC([H])([H])C([H])([H])S2)/C/1=N/C1([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 2
  • Heavy Atom Count: 26
  • Complexity: 588
  • Topological Polar Surface Area: 78.6

ERRα antagonist-1 Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P007BAW-5mg
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
1072145-33-5 98%
5mg
$130.00
A2B Chem LLC
AD40440-5mg
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5h-dibenzo[a,d][7]annulen-5-amine
1072145-33-5 100%
5mg
$86.00 2024-04-20
abcr
AB439586-10 mg
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine; .
1072145-33-5
10mg
€102.30 2023-07-18
Alichem
A059005419-250mg
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
1072145-33-5 97%
250mg
$472.50 2023-09-04
Ambeed
A181151-100mg
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
1072145-33-5 97%
100mg
$495.0 2024-06-02
Apollo Scientific
OR55331-10mg
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
1072145-33-5 97%
10mg
£15.00 2025-02-20
Chemenu
CM159170-1g
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
1072145-33-5 97%
1g
$1052 2021-08-05
eNovation Chemicals LLC
D754652-0.1g
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
1072145-33-5 97%
0.1g
$430 2022-05-25
MedChemExpress
HY-113960-10mM*1mLinDMSO
ERRα antagonist-1
1072145-33-5 98.48%
10mM*1mLinDMSO
¥935 2023-07-26
TRC
N075485-50mg
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
1072145-33-5
50mg
$ 510.00 2022-06-03

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